ナフテン酸亜鉛

概要

説明

Synthesis Analysis

The synthesis of zinc(II)-carboxylate compounds involves complex reactions. For instance, a zinc(II)-carboxylate trimer was synthesized using a bifunctional ligand, 3-(1,8-naphthalimido)propanoate, with Zn(O2CCH3)2(H2O)2, resulting in a highly organized supramolecular metal–organic framework (SMOF) solid (Reger, Debreczeni, & Smith, 2010).

Molecular Structure Analysis

The structure of zinc(II) complexes is diverse, depending on the ligands and reaction conditions. For example, a zinc(II) complex featuring 1,8-naphthyridine exhibited strong luminescence due to its unique one-dimensional chain structure through intermolecular π–π stacking interactions (Che, Wan, Ho, & Zhou, 2001).

Chemical Reactions and Properties

Naphthenic acids and their zinc salts undergo various reactions. The allergenicity and cross-reactivity of naphthenic acid and its zinc salts were studied, revealing skin sensitizing reactions and indicating the structure of naphthenic acid as the main antigenic determinant, though metal moieties modulate their allergenicity (Yamano, Shimizu, & Noda, 2006).

Physical Properties Analysis

The physical properties, including solubility and phase behavior, of zinc complexes can be significantly influenced by their molecular structure. The synthesis and photophysical properties of unsymmetrical zinc(II) phthalocyanine and zinc(II) naphthalocyanine derivatives show changes in UV–vis absorption, emission, and excitation spectra, indicating the impact of added aromatic moieties in solution (de Souza, Antonio, Homem-de-Mello, & Ribeiro, 2020).

Chemical Properties Analysis

The chemical properties of naphthenic acids and their zinc salts, such as reactivity and stability, are crucial for their applications. Studies on the spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex reveal luminescent materials with high emission quantum yields, providing insights into their chemical behavior (Che, Wan, Ho, & Zhou, 2001).

科学的研究の応用

石油産業

ナフテン酸(NAs)は、原油、重油、およびオイルサンドビチューメンに存在する、主にアルキル置換シクロ脂肪族カルボン酸と少量の非環状酸の複雑な混合物です . これらは、製油所の排水とオイルサンドの採掘水中の有毒成分であり、製油所内の腐食問題につながります . そのため、石油産業からの石油と排水中のNAsの量は抑制する必要があります .

超臨界流体とイオン液体

超臨界流体(SCFs)とイオン液体(ILs)をベースにした重油からの酸性度低減プロセスは、NAsの重要な用途です . レビューされた記事から、全酸価(TAN)の除去は、SCFの作用によって反応時間と温度の上昇とともに増加することが明らかになっています . 超臨界メタノール(SC-MeOH)は、コークスの堆積なしに、超臨界水(SCW)よりもNAsの酸性度を低減する可能性が高くなっています . SCFを使用したNAsからのTAN除去は、TAN除去について一次速度論に従います . ILsは、特定の化学結合を通じて、双性イオン種を形成するか、NAsの周りのケージ構造を構築することによって、重油の酸性度を低下させることができます .

海洋汚染とダクト腐食

NAsは、海洋汚染とダクト腐食の主な原因の1つです . さまざまな塩分条件下でのNAsの挙動を理解することは、石油産業における課題の1つです

作用機序

Target of Action

Naphthenic acids, zinc salts, also known as zinc naphthenates, are primarily used to produce metal naphthenates . These are covalent, hydrophobic coordination complexes that serve as hydrophobic sources of metal ions in diverse applications . The primary targets of these compounds are therefore the processes or reactions that require these metal ions.

Mode of Action

Zinc naphthenates interact with their targets by providing a source of zinc ions. These ions can then participate in various chemical reactions, serving as catalysts or additives . The naphthenate anions released during this process may also interact with other substances in the environment .

Biochemical Pathways

The exact biochemical pathways affected by zinc naphthenates can vary widely depending on the specific application and environment. It’s known that these compounds can influence a range of reactions due to their role as a source of zinc ions

Result of Action

The molecular and cellular effects of zinc naphthenates’ action depend on the specific context in which they’re used. For instance, in industrial applications, they can enhance the efficiency of certain processes by providing a source of zinc ions . They can also have environmental impacts, as they’re classified as hazardous to the aquatic environment .

Action Environment

The action, efficacy, and stability of zinc naphthenates can be influenced by various environmental factors. For example, they’re known to be stable under normal conditions , but their action can be affected by the presence of other substances or specific environmental conditions . Furthermore, their impact on the environment can vary depending on factors such as their concentration and the specific characteristics of the local ecosystem .

Safety and Hazards

将来の方向性

The ongoing challenge of treatment of water-in-oil (W/O) or oil-in-water (O/W) emulsions in the oil and gas industry makes it important to understand how NAs act in emulsified systems and which acids are present in the interface . This understanding could lead to improved methods for treating these emulsions.

特性

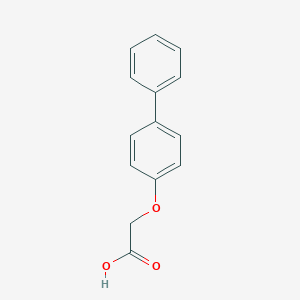

IUPAC Name |

zinc;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHEAHEQDAIDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

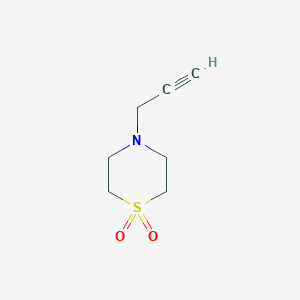

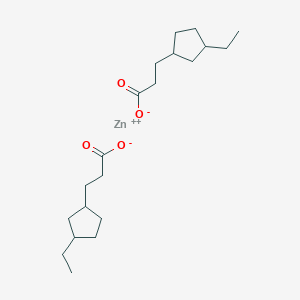

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873434 | |

| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

12001-85-3 | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)